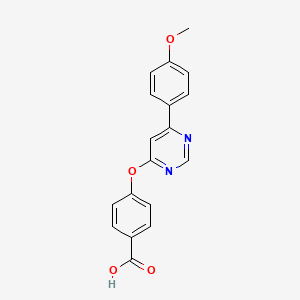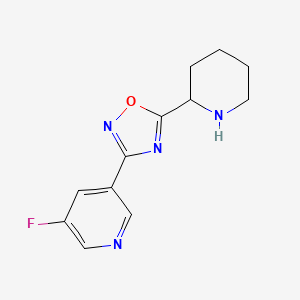
3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluoropyridine ring, a piperidine moiety, and an oxadiazole ring, which collectively contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 5-fluoropyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Cyclization to Form Oxadiazole Ring: The acid chloride is reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the 1,2,4-oxadiazole ring.
Introduction of Piperidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvoller Baustein für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.
Biologie: Sie wurde auf ihre möglichen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antimykotische und anticancerogene Eigenschaften.
Medizin: Die Verbindung wird als potenzieller Therapeutikum für die Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.
Industrie: Sie wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(5-Fluoropyridin-3-yl)-5-(Piperidin-2-yl)-1,2,4-oxadiazol ist nicht vollständig geklärt, aber es wird angenommen, dass er Interaktionen mit spezifischen molekularen Zielstrukturen und Signalwegen beinhaltet. Dazu können gehören:
Enzyminhibition: Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, was zu einer Störung von Stoffwechselwegen führt.
Rezeptorbindung: Sie kann an spezifische Rezeptoren auf der Zelloberfläche binden und so eine Kaskade von intrazellulären Signalereignissen auslösen.
DNA-Interkalation: Die Verbindung kann in die DNA interkalieren und so Replikations- und Transkriptionsprozesse beeinträchtigen.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-2-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
DNA Intercalation: The compound may intercalate into DNA, interfering with replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
3-(5-Fluoropyridin-3-yl)-5-(Piperidin-2-yl)-1,2,4-oxadiazol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
3-(5-Chloropyridin-3-yl)-5-(Piperidin-2-yl)-1,2,4-oxadiazol: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor.
3-(5-Bromopyridin-3-yl)-5-(Piperidin-2-yl)-1,2,4-oxadiazol: Ähnliche Struktur, aber mit einem Bromatom anstelle von Fluor.
3-(5-Methylpyridin-3-yl)-5-(Piperidin-2-yl)-1,2,4-oxadiazol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von Fluor.
Die Einzigartigkeit von 3-(5-Fluoropyridin-3-yl)-5-(Piperidin-2-yl)-1,2,4-oxadiazol liegt im Vorhandensein des Fluoratoms, das seine chemische Reaktivität und biologische Aktivität im Vergleich zu seinen Analoga deutlich beeinflussen kann.
Eigenschaften
Molekularformel |
C12H13FN4O |
|---|---|
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
3-(5-fluoropyridin-3-yl)-5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13FN4O/c13-9-5-8(6-14-7-9)11-16-12(18-17-11)10-3-1-2-4-15-10/h5-7,10,15H,1-4H2 |
InChI-Schlüssel |
YLWRSEFEVJATMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC(=CN=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


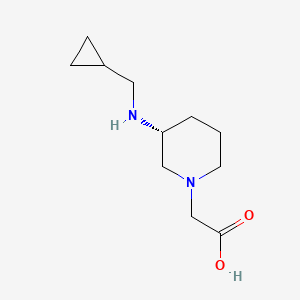
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile](/img/structure/B11793533.png)

![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

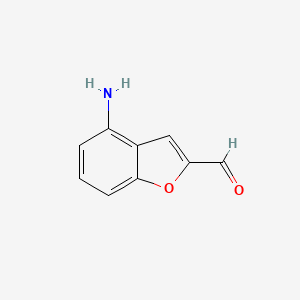

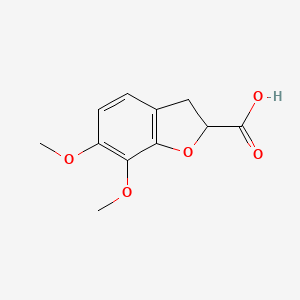

![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)

![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)

